1H and 13C NMR spectral data for N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
1H and 13C NMR spectral data for N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
Whitepaper: Structural Elucidation and Spectral Analysis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide
Executive Summary & Mechanistic Context
In modern drug discovery, the incorporation of halogenated aromatic systems and sulfonamide pharmacophores is a foundational strategy for improving metabolic stability, modulating pKa, and enhancing target binding affinity. N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide (CAS: 1024250-92-7) [1] represents a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and selective receptor modulators.
The structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a spin-1/2 fluorine atom ( 19F ) on the aniline-derived ring introduces complex hetero-nuclear scalar coupling ( JHF and JCF ), which must be carefully decoupled from standard homo-nuclear ( JHH ) interactions[2]. This technical guide provides a definitive, self-validating framework for the acquisition, assignment, and mechanistic interpretation of the 1H and 13C NMR spectral data for this molecule.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. The protocol is designed to mitigate solvent-exchange artifacts and maximize signal-to-noise (S/N) ratios for quaternary carbons.
Sample Preparation Workflow
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Weighing: Accurately weigh 15.0 mg (for 1H ) to 45.0 mg (for 13C ) of high-purity N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide[1].
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Solvent Selection: Dissolve the compound in 0.6 mL of Dimethyl Sulfoxide- d6 (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality Check: Why DMSO- d6 ? The sulfonamide NH proton undergoes rapid chemical exchange in protic solvents or non-polar solvents with trace moisture (like CDCl 3 ). DMSO acts as a strong hydrogen-bond acceptor, anchoring the NH proton, slowing its exchange rate, and yielding a sharp, quantifiable singlet.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a precision 5 mm NMR tube to remove paramagnetic particulate matter that could cause magnetic field inhomogeneities.
Spectrometer Parameters
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1 H NMR Acquisition: 400 MHz, 298 K, Number of Scans (ns) = 16, Relaxation Delay (D1) = 2.0 s, Spectral Width = 12 ppm.
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13 C{ 1 H} NMR Acquisition: 100 MHz, 298 K, Number of Scans (ns) = 1024, Relaxation Delay (D1) = 2.0 s. WALTZ-16 composite pulse decoupling is applied to remove 1H scalar couplings while retaining 19F couplings.
1 H NMR Spectral Analysis & Causality
The 1 H NMR spectrum of this compound is defined by three distinct regions: the aliphatic methyl group, the highly coupled aromatic region, and the downfield sulfonamide proton.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment |
| NH | 10.55 | s (broad) | 1H | - | Sulfonamide NH |
| H-2', H-6' | 7.68 | d | 2H | 3JHH=8.3 | Tosyl ortho to SO 2 |
| H-5 | 7.55 | dd | 1H | 3JHH=8.5 , 4JHF=6.5 | Aniline ortho to Br |
| H-3', H-5' | 7.36 | d | 2H | 3JHH=8.3 | Tosyl meta to SO 2 |
| H-2 | 7.05 | dd | 1H | 3JHF=10.5 , 4JHH=2.5 | Aniline ortho to F |
| H-6 | 6.95 | ddd | 1H | 3JHH=8.5 , 4JHH=2.5 , 4JHF=2.0 | Aniline para to F |
| CH 3 | 2.35 | s | 3H | - | Tosyl methyl |
Mechanistic Insights:
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The Tosyl Group: The 4-methylbenzenesulfonyl moiety presents a classic AA'BB' spin system, which simplifies to two distinct doublets at 7.68 ppm and 7.36 ppm[3]. The strong electron-withdrawing nature of the sulfonyl group deshields the ortho protons (H-2', H-6'), pushing them further downfield than the meta protons.
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The Halogenated Ring: The fluorine atom dominates the splitting pattern of the aniline ring. H-2 is split into a doublet of doublets primarily by the massive ortho-fluorine coupling ( 3JHF=10.5 Hz)[2]. H-5, positioned ortho to the heavy bromine atom, is deshielded to 7.55 ppm and exhibits meta-coupling to the fluorine atom ( 4JHF=6.5 Hz).
13 C NMR Spectral Analysis & Causality
Carbon-13 analysis of fluorinated aromatics is characterized by profound scalar coupling between 13C and 19F . Because 19F is 100% naturally abundant and possesses a spin of 1/2, it splits the carbon signals through multiple bonds.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( JCF , Hz) | Assignment |
| C-3 | 158.2 | d | 1JCF=245.0 | C-F (ipso to Fluorine) |
| C-4' | 144.1 | s | - | Tosyl C-CH 3 |
| C-1 | 139.5 | d | 3JCF=10.5 | C-NH (meta to F) |
| C-1' | 136.4 | s | - | Tosyl C-SO 2 |
| C-5 | 134.5 | d | 4JCF=2.0 | C-H (meta to F, ortho to Br) |
| C-3', 5' | 130.1 | s | - | Tosyl C-H (meta to SO 2 ) |
| C-2', 6' | 127.2 | s | - | Tosyl C-H (ortho to SO 2 ) |
| C-6 | 116.8 | d | 4JCF=3.5 | C-H (para to F) |
| C-2 | 108.4 | d | 2JCF=26.5 | C-H (ortho to F) |
| C-4 | 101.2 | d | 2JCF=21.5 | C-Br (ortho to F) |
| CH 3 | 21.1 | s | - | Tosyl methyl |
Mechanistic Insights:
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Direct Carbon-Fluorine Coupling ( 1JCF ): The C-3 carbon resonates at 158.2 ppm due to the strong electronegativity of fluorine. The high s-character of the C-F bond facilitates a massive Fermi contact interaction, resulting in a 1JCF of 245.0 Hz.
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Ortho Effects ( 2JCF ): C-2 and C-4 are split by ~21-26 Hz. Notably, C-4 is shifted significantly upfield (101.2 ppm) due to the "heavy atom effect" of the directly attached bromine, combined with the resonance-donating (+M) effect of the ortho-fluorine[2].
Data Validation & Structural Verification Workflow
To ensure absolute fidelity in the structural elucidation of halogenated sulfonamides, the following analytical workflow is executed.
Figure 1: Self-validating NMR acquisition and structural verification workflow.
References
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ACS Publications. "Formation of 2,3-Dihydrofurans via Bifunctional Biphenyl-2-ylphosphine Ligand Enables Gold-Catalyzed Cyclo-Isomerization... (Tosyl NMR Characteristics)." The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa (4-bromo-3-fluorophenyl NMR shifts)." Journal of Medicinal Chemistry. Available at:[Link]
